

# In-Depth Technical Guide: The Binding of TED-347 to TEAD4

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## Compound of Interest

Compound Name: TED-347  
Cat. No.: B15544150

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the binding mechanism of **TED-347**, a potent inhibitor of the YAP-TEAD protein-protein interaction, to its target, TEAD4. The information presented herein is synthesized from published research and is intended to provide a detailed understanding for researchers in oncology and drug discovery.

## Executive Summary

**TED-347** is a potent, irreversible, covalent, and allosteric inhibitor of the interaction between Yes-associated protein (YAP) and Transcriptional Enhanced Associate Domain 4 (TEAD4).<sup>[1][2][3][4][5]</sup> It functions by specifically and covalently binding to a conserved cysteine residue, Cys-367, located within a central hydrophobic pocket of TEAD4. This covalent modification allosterically disrupts the TEAD4-YAP protein-protein interface, leading to the inhibition of TEAD transcriptional activity and subsequent anti-tumor effects. The central binding pocket is also known as the palmitate-binding pocket, a key site for regulating TEAD activity.

## Quantitative Analysis of TED-347 Binding to TEAD4

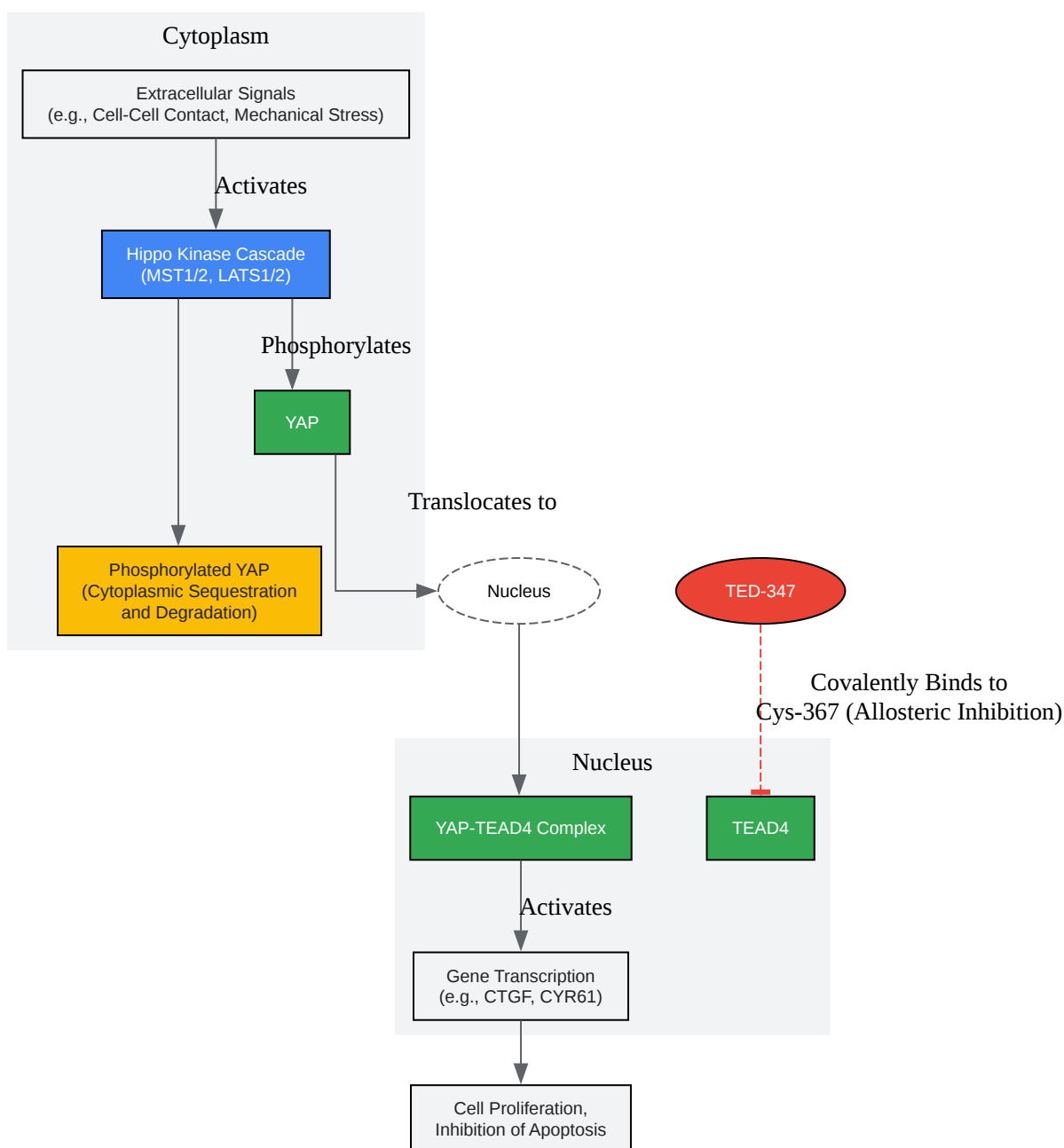
The binding and inhibitory activities of **TED-347** have been quantified through various biochemical and cell-based assays. The key quantitative parameters are summarized in the table below.

Parameter	Value	Assay Type	Description	Reference
EC50	5.9 $\mu\text{M}$	Cell-free Protein-Protein Interaction Assay	Concentration of TED-347 that causes 50% inhibition of the TEAD4-Yap1 interaction.	
Ki	10.3 $\mu\text{M}$	Covalent Bonding Kinetics	The inhibitor concentration at which the rate of inactivation is half of the maximum rate.	
kinact	0.038 h <sup>-1</sup>	Inactivation Rate Analysis	The maximum rate of covalent bond formation at saturating concentrations of the inhibitor.	
t1/2 $\infty$	18.2 hours	Inactivation Half-life	The half-life of TEAD4 activity at a saturating concentration of TED-347.	

## The Hippo Signaling Pathway and TED-347's Point of Intervention

The Hippo signaling pathway is a critical regulator of cell proliferation and organ size. Its dysregulation is a hallmark of various cancers. **TED-347** intervenes at the terminal step of this

pathway, where the transcriptional co-activator YAP binds to TEAD family members to drive the expression of pro-proliferative and anti-apoptotic genes.



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Hippo Signaling Pathway and **TED-347** Inhibition.

## Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding and activity of **TED-347**.

### Co-Immunoprecipitation (Co-IP) to Assess TEAD4-YAP1 Interaction

This protocol is designed to determine if **TED-347** disrupts the interaction between TEAD4 and YAP1 in a cellular context.

Materials:

- HEK293T or GBM43 cells
- Plasmids: Myc-tagged TEAD4 and FLAG-tagged Yap1
- Lipofectamine 2000 or similar transfection reagent
- Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
- **TED-347** (stock solution in DMSO)
- Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail
- Anti-FLAG M2 affinity gel
- Wash Buffer: Lysis buffer without protease inhibitors
- SDS-PAGE gels and buffers
- Antibodies: anti-Myc and anti-FLAG

Procedure:

- Cell Culture and Transfection:
  - Plate HEK293T cells in 10 cm dishes and grow to 70-80% confluency.
  - Co-transfect cells with Myc-TEAD4 and FLAG-YAP1 plasmids using Lipofectamine 2000 according to the manufacturer's protocol.
  - Allow cells to express the proteins for 24-48 hours.
- Inhibitor Treatment:
  - Treat the transfected cells with 5  $\mu$ M **TED-347** or vehicle (DMSO) for 48 hours.
- Cell Lysis:
  - Wash cells twice with ice-cold PBS.
  - Add 1 mL of ice-cold lysis buffer to each dish, scrape the cells, and transfer the lysate to a microcentrifuge tube.
  - Incubate on ice for 30 minutes with occasional vortexing.
  - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Immunoprecipitation:
  - Transfer the supernatant to a new tube. Reserve a small aliquot as the "input" control.
  - Add anti-FLAG M2 affinity gel to the remaining lysate and incubate for 2-4 hours at 4°C with gentle rotation.
  - Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
  - Wash the beads three times with 1 mL of wash buffer.
- Western Blotting:
  - Elute the protein from the beads by adding 2X SDS-PAGE loading buffer and boiling for 5 minutes.

- Separate the proteins from the input and immunoprecipitated samples by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Probe the membrane with anti-Myc and anti-FLAG antibodies to detect TEAD4 and YAP1, respectively. A significant reduction in the co-immunoprecipitated Myc-TEAD4 in the **TED-347** treated sample indicates inhibition of the interaction.

## Luciferase Reporter Assay for TEAD Transcriptional Activity

This assay measures the effect of **TED-347** on the transcriptional activity of the TEAD4-YAP complex.

Materials:

- HEK293 or GBM43 cells
- Plasmids: pGL3.1 reporter with CTGF promoter, TK-Renilla luciferase (for normalization), Yap1, and TEAD4 expression vectors.
- 96-well microplate
- **TED-347**
- Dual-Luciferase Reporter Assay System

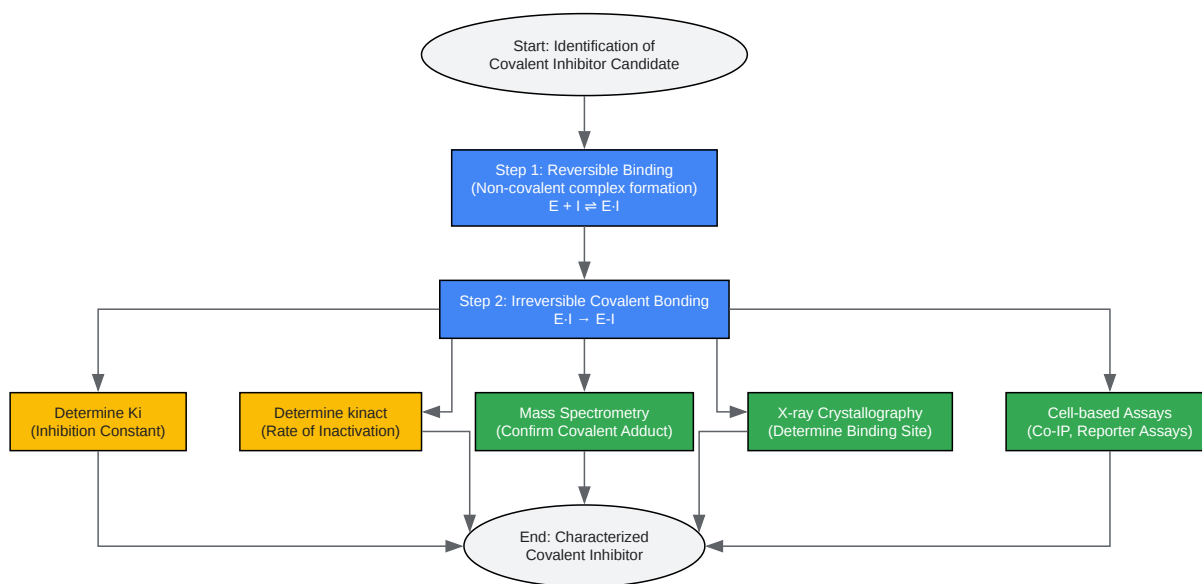
Procedure:

- Cell Plating and Transfection:
  - Plate HEK293 or GBM43 cells at a density of  $2.4 \times 10^4$  cells/well in a 96-well plate.
  - After 24 hours, co-transfect the cells with the CTGF promoter-luciferase reporter, Renilla luciferase plasmid, and expression vectors for Yap1 and TEAD4.
- Inhibitor Treatment:

- After 48 hours of transfection, treat the cells with varying concentrations of **TED-347** (e.g., 0.5, 1.0, 5.0, 10  $\mu$ M) for another 24-48 hours.
- Luciferase Activity Measurement:
  - Lyse the cells and measure both firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System according to the manufacturer's protocol.
  - Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. A dose-dependent decrease in the normalized luciferase activity indicates inhibition of TEAD transcriptional activity.

## Workflow for Covalent Inhibitor Characterization

The characterization of an irreversible covalent inhibitor like **TED-347** involves a multi-step process to determine its binding kinetics and mechanism of action.



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Workflow for Characterizing Covalent Inhibitors.

## Conclusion

**TED-347** represents a significant tool for probing the Hippo signaling pathway and a promising lead for the development of anti-cancer therapeutics. Its well-defined binding site on Cys-367 of TEAD4 and its irreversible, allosteric mechanism of action provide a clear rationale for its inhibitory effects on TEAD-YAP-driven transcription. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers working to further understand and target the Hippo pathway in disease.

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